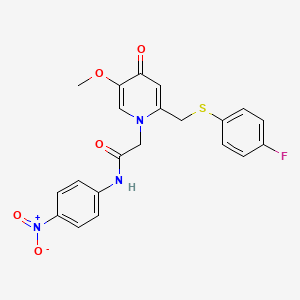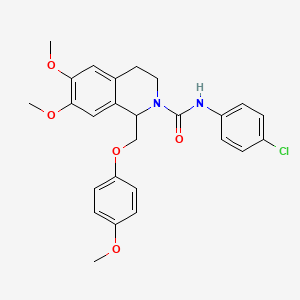![molecular formula C19H12Cl2F3N3O2S B2493446 4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 321533-89-5](/img/structure/B2493446.png)
4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole compounds involves a variety of chemical reactions, including cyclocondensation, sulfenylation, and reactions with different substituents to achieve desired properties. For instance, compounds with similar structures have been synthesized through reactions involving ethyl cyanoacetate or malononitrile in the presence of ammonium acetate, showcasing the versatility in the synthesis approach for pyrazole derivatives (Khalifa, Al-Omar, & Ali, 2017).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives often involves X-ray diffraction and spectroscopic data, providing insights into the conformation, crystallinity, and stereochemistry of these compounds. For instance, a study presented the crystal structure of a pyrazole derivative, highlighting the orientation of phenyl rings relative to the pyrazole core and detailing the hydrogen bonding interactions within the crystal lattice (Dai, Zhang, Shi, Luo, & Shi, 2011).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives with various chemical agents can lead to a broad range of chemical properties. For example, the bioisosteric replacement of dihydropyrazole in certain pyrazole derivatives can alter their biological activity, demonstrating the impact of chemical modifications on the function of these molecules (Srivastava et al., 2008).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Arrangement
- A study by Dai et al. (2011) explores the crystal structure of a closely related compound, highlighting the angles formed between different phenyl rings and the pyrazole ring. This provides insights into the molecular arrangement which can be fundamental in understanding the compound's reactivity and interaction with other molecules (Dai, H. et al., 2011).
Synthetic Routes and Characterization
- Batezila and Holzer (2010) have synthesized a similar compound through a specific treatment process. They provide detailed spectroscopic data (1H NMR, 13C NMR, 15N NMR, IR, MS), which is crucial for characterizing similar pyrazole derivatives (Batezila, G. & Holzer, W., 2010).
Structural Characterization and Isostructural Analysis
- Kariuki, Abdel-Wahab, and El‐Hiti (2021) have conducted a structural characterization of isostructural pyrazoles, which may provide insights into the structural properties and potential applications of the compound (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Bioisosteric Replacement and Conformational Analysis
- Srivastava et al. (2008) discuss the design, synthesis, and conformational analysis of compounds similar to the query compound. This research is significant for understanding how structural changes can affect the biological activity of such molecules (Srivastava, B. K. et al., 2008).
Synthesis and Crystallography
- Jing (2012) and Kamani et al. (2019) provide methods for synthesizing similar compounds and confirming their structures through crystallography. This is essential for understanding the formation and arrangement of such molecules (Jing, Z., 2012); (Kamani, R. et al., 2019).
Molecular Docking and Antimicrobial Activities
- Siddiqui et al. (2014) explore the synthesis, molecular docking, and antibacterial potential of similar compounds. This kind of study is essential to understand the potential biological applications and interactions of the compound (Siddiqui, S. Z. et al., 2014).
Radiochemical Synthesis for Environmental Studies
- Liu et al. (2011) describe the synthesis of a pyrazole compound, similar to the query, for use as a radiotracer in environmental studies, highlighting its potential in understanding environmental interactions and metabolism (Liu, X. et al., 2011).
Anticancer and Antimicrobial Potential
- Katariya, Vennapu, and Shah (2021) investigate compounds with a pyrazole structure for their potential anticancer and antimicrobial activities. This indicates the therapeutic potential of such compounds in medical research (Katariya, K. D., Vennapu, D. R., & Shah, S., 2021).
Catalysis in Organic Synthesis
- Tayebi et al. (2011) discuss the use of pyrazole compounds in catalyzing specific organic synthesis reactions, which could be relevant for the chemical synthesis and modification of the compound (Tayebi, S. et al., 2011).
Anti-Inflammatory and COX-2 Selective Inhibitors
- Yao et al. (2021) explore pyrazole sulfonate compounds for their anti-inflammatory effects and as selective COX-2 inhibitors, suggesting potential pharmaceutical applications for related compounds (Yao, H. et al., 2021).
Eigenschaften
IUPAC Name |
[(E)-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3N3O2S/c1-27-17(30-12-8-6-11(20)7-9-12)14(16(26-27)19(22,23)24)10-25-29-18(28)13-4-2-3-5-15(13)21/h2-10H,1H3/b25-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJXAXQOCYRHHV-KIBLKLHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2Cl)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2Cl)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2493366.png)
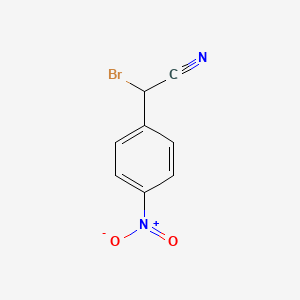
![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)
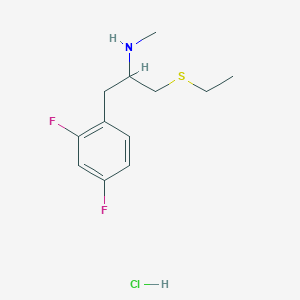
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2493371.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)

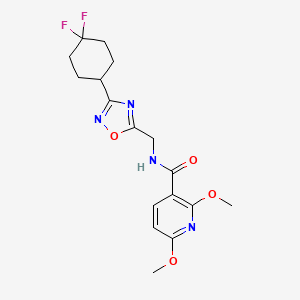
![7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2493380.png)

